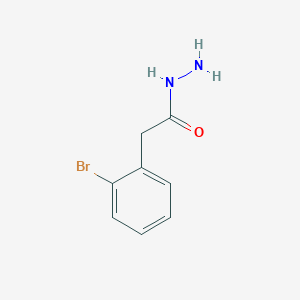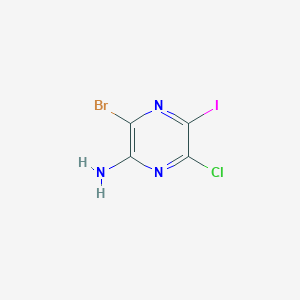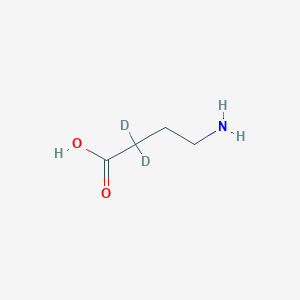
6-Amino-2,3-dihydro-1H-indène-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a sulfonamide group. It is used in various fields of research and industry due to its versatile chemical properties.
Applications De Recherche Scientifique
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens . Dysregulation of DDR1 is frequently detected in a variety of human cancers and involved in several key cellular processes .
Mode of Action
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide interacts with DDR1, binding with it and suppressing its kinase activity . This suppression inhibits collagen-induced DDR1 signaling .
Biochemical Pathways
The inhibition of DDR1 signaling by 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide affects several biochemical pathways. These include pathways involved in cell differentiation, proliferation, adhesion, migration, and invasion . The compound also contributes to the inhibition of epithelial-mesenchymal transition (EMT) in certain types of cancers .
Pharmacokinetics
Its molecular weight is 21227 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide’s action include the suppression of DDR1 kinase activity and the inhibition of DDR1 signaling . This leads to the suppression of several cellular processes, including cell differentiation, proliferation, adhesion, migration, and invasion . It also inhibits the epithelial-mesenchymal transition (EMT) in certain types of cancers .
Analyse Biochimique
Biochemical Properties
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses . The compound binds directly to the NLRP3 protein, blocking its assembly and activation, thereby inhibiting cell pyroptosis .
Cellular Effects
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the DDR1 kinase, which plays a role in cell adhesion and migration . This inhibition affects cell signaling pathways and can lead to changes in gene expression and cellular behavior.
Molecular Mechanism
At the molecular level, 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. For instance, its binding to the NLRP3 protein prevents the formation of the inflammasome complex, thereby inhibiting the downstream inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide vary with different dosages in animal models. At lower doses, it effectively inhibits target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of the compound have been associated with cytotoxicity and adverse effects on cellular function .
Metabolic Pathways
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to target organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target proteins and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of indene derivatives with sulfonamide precursors. One common method includes the use of indene-5-sulfonyl chloride, which reacts with ammonia or an amine to form the desired sulfonamide compound . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene ring structure but has a carboxamide group instead of a sulfonamide group.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: This indole derivative has similar biological activities and is used in antiviral research.
Uniqueness
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific combination of an indene ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable tool in inflammation research .
Propriétés
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOYTMAUQHHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)



![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

